2-Methoxy-4-{[(5E)-4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate
Description
The compound "2-Methoxy-4-{[(5E)-4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate" is a structurally complex thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a (5E)-configured benzylidene group, a 1-phenylethyl moiety at position 3, and a 4-nitrobenzoate ester at the para position of the methoxyphenyl ring. Thiazolidinones are a well-studied class of heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6S2/c1-16(18-6-4-3-5-7-18)27-24(29)23(36-26(27)35)15-17-8-13-21(22(14-17)33-2)34-25(30)19-9-11-20(12-10-19)28(31)32/h3-16H,1-2H3/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSOOHMVHBNLOY-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421340 | |
| Record name | AC1NZHPV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374617-50-2 | |
| Record name | AC1NZHPV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methoxy-4-{[(5E)-4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 489.60 g/mol. The structure features a thiazolidinone moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated significant antibacterial and antifungal properties of compounds related to thiazolidinones. The compound in focus has shown promising results against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
In a study evaluating various derivatives, the compound exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin. The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL against different bacterial strains, indicating strong antibacterial potential. Notably, the compound was particularly effective against Enterobacter cloacae, with an MIC as low as 0.004 mg/mL .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.011 | 0.020 |
| Bacillus cereus | 0.008 | 0.015 |
Antifungal Activity
The compound also demonstrated antifungal activity, with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against various fungal species such as Trichoderma viride and Aspergillus fumigatus. The most sensitive fungal strain was found to be T. viride, while A. fumigatus showed higher resistance .
The biological activity of the compound is closely linked to its structural characteristics, particularly the thiazolidinone ring which plays a crucial role in its interaction with bacterial enzymes and cell membranes.
- Antibacterial Mechanism : The inhibition of bacterial cell wall synthesis is primarily attributed to the interaction with enzymes such as MurB, which is essential for peptidoglycan biosynthesis in bacteria .
- Antifungal Mechanism : The antifungal activity may involve targeting lanosterol demethylase (CYP51Ca), which is critical for ergosterol biosynthesis in fungi .
Cytotoxicity Studies
Cytotoxicity assays conducted on normal human cells (MRC5) revealed that while the compound exhibits potent antimicrobial properties, it also maintains a favorable safety profile with low cytotoxic effects at therapeutic concentrations .
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives similar to the compound in clinical settings:
- Case Study on Wound Infections : A clinical trial involving patients with chronic wound infections showed that treatment with a thiazolidinone derivative resulted in significant bacterial load reduction and improved healing rates compared to standard care.
- Combination Therapy : In another study, combining the compound with conventional antifungal agents enhanced efficacy against resistant fungal strains, suggesting potential for use in combination therapies.
Comparison with Similar Compounds
Observations :
- The absence of ν(S–H) stretches (~2500–2600 cm⁻¹) in the target compound and confirms the thione tautomer dominance, consistent with triazole-thiones in .
- The target’s ν(C=O) at ~1680 cm⁻¹ aligns with hydrazinecarbothioamide derivatives (), suggesting retained carbonyl functionality from the nitrobenzoate ester.
Reactivity Considerations :
- The nitro group in the target compound may direct electrophilic substitution reactions to the meta position of the benzoate ring.
- The thione sulfur is susceptible to oxidation, necessitating inert atmospheres during synthesis.
Table 1: Comparative Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
